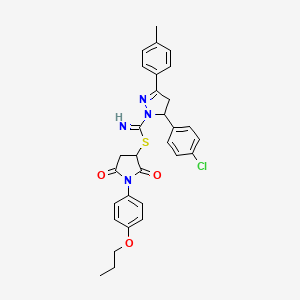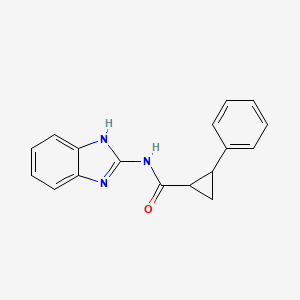
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one, also known as Dicoumarol, is a natural anticoagulant that was first discovered in spoiled sweet clover hay. It is a coumarin derivative that has been widely used in scientific research applications due to its unique properties.
作用机制
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one acts as a competitive inhibitor of vitamin K epoxide reductase, which is responsible for the reduction of vitamin K to its active form. This inhibition leads to a decrease in the synthesis of clotting factors, resulting in the anticoagulant effect. This compound also inhibits the action of vitamin K-dependent carboxylase, which is responsible for the carboxylation of glutamic acid residues in clotting factors. This carboxylation is essential for the binding of calcium ions, which are necessary for the proper function of clotting factors.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anticoagulant effect in vivo and in vitro. It inhibits the synthesis of clotting factors, leading to a decrease in the formation of blood clots. This compound also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is a widely used anticoagulant that has been extensively studied in scientific research applications. Its anticoagulant properties make it a valuable tool for studying the coagulation cascade and the role of vitamin K in the synthesis of clotting factors. However, the use of this compound in lab experiments has limitations. It has a narrow therapeutic window, and its anticoagulant effect can be unpredictable. Additionally, this compound can interfere with other metabolic pathways, leading to unwanted side effects.
未来方向
There are several future directions for the study of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one. One area of research is the development of more selective inhibitors of vitamin K epoxide reductase. These inhibitors could have a more predictable anticoagulant effect and fewer unwanted side effects. Another area of research is the study of this compound's anti-inflammatory and antioxidant properties. These properties may have therapeutic potential in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the use of this compound as a tool for studying the coagulation cascade and the role of vitamin K in the synthesis of clotting factors will continue to be an important area of research.
合成方法
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one can be synthesized from coumarin by reacting it with acetic anhydride and propionic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is purified through recrystallization and is obtained as a white crystalline powder.
科学研究应用
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one has been widely used in scientific research applications due to its anticoagulant properties. It is used to study the coagulation cascade and the role of vitamin K in the synthesis of clotting factors. This compound inhibits the action of vitamin K epoxide reductase, which is responsible for the reduction of vitamin K to its active form. This inhibition leads to a decrease in the synthesis of clotting factors, resulting in the anticoagulant effect.
属性
IUPAC Name |
4,7-dimethyl-5-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-4-11(17-7-10(3)15)14-9(2)6-13(16)18-12(14)5-8/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQNQYCHXALBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)

![N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124003.png)
![1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5124009.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5124020.png)
![3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5124030.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5124045.png)
![2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)
![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)

![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)